molecular formula C11H9ClN2O2 B448044 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 676348-40-6

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B448044
CAS RN: 676348-40-6
M. Wt: 236.65g/mol
InChI Key: AOAWWPBKFRBPEP-UHFFFAOYSA-N
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Description

“3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 236.65 and a molecular formula of C11H9ClN2O2 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazone with POCl3 in N,N-dimethyl formamide (Vilsmeier–Haack reagent), which gives the crude pyrazolyl benzoic acid derivative . After recrystallization in acetonitrile, the pure product is obtained .


Molecular Structure Analysis

The molecular structure of “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid” is defined by its molecular formula, C11H9ClN2O2 . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but it is insoluble in water .

Scientific Research Applications

Therapeutic Potential

Compounds containing pyrazole, such as the one , have been found to have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Catalytic Activity

Pyrazole-based ligands, like “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid”, have been studied for their catalytic properties . They have been used in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .

Suzuki Coupling

This compound can be used as a reagent for Suzuki Coupling . Suzuki Coupling is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.

Copper-catalyzed Azidation

It can also be used as a reagent for copper-catalyzed azidation . This is a process where an azide group is introduced into a molecule, which can be useful in various chemical syntheses.

Preparation of Selective Inhibitors

This compound can be used in the preparation of selective inhibitors . For example, it can be used in the synthesis of selective Cathepsin inhibitors .

Anti-Staphylococci and Anti-Enterococci Agents

Derivatives of “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid” have been developed as potent anti-Staphylococci and anti-Enterococci agents . These compounds have shown bactericidal or bacteriostatic activity against S. aureus bacteria .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid”. This includes wearing protective gloves and eyewear, avoiding prolonged or frequent contact with the compound, and avoiding inhalation of its dust or solution . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

The future directions for “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid” and similar compounds could involve further exploration of their broad range of biological activities . This could lead to the development of new drugs to treat various diseases .

properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAWWPBKFRBPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224676
Record name Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

676348-40-6
Record name Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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